2-(Adamantan-1-ylmethoxy)acetic acid

Description

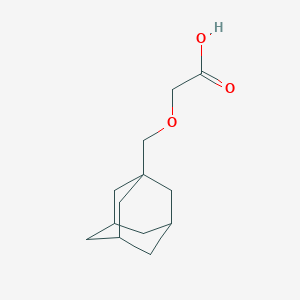

2-(Adamantan-1-ylmethoxy)acetic acid is a derivative of acetic acid where the adamantane moiety is connected via a methoxy (-OCH₂-) linker to the carboxylic acid group. The adamantane group, a rigid tricyclic hydrocarbon, confers unique steric and electronic properties, enhancing thermal stability and lipophilicity.

Properties

Molecular Formula |

C13H20O3 |

|---|---|

Molecular Weight |

224.3 g/mol |

IUPAC Name |

2-(1-adamantylmethoxy)acetic acid |

InChI |

InChI=1S/C13H20O3/c14-12(15)7-16-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H,14,15) |

InChI Key |

UOEJXPRIUIDKDP-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)COCC(=O)O |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)COCC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(Adamantan-1-ylmethoxy)acetic acid typically involves the reaction of 1-adamantylmethanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .

Chemical Reactions Analysis

2-(Adamantan-1-ylmethoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Scientific Research Applications

2-(Adamantan-1-ylmethoxy)acetic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.

Medicine: Derivatives of this compound are explored for their potential therapeutic effects, including antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-ylmethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below summarizes structural analogs and their distinguishing features:

Physicochemical Properties

- Acidity : Adamantane-1-carboxylic acid (pKa ~4.7) is more acidic than this compound due to the direct electron-withdrawing effect of the adamantane ring on the carboxyl group . The methoxy linker in this compound reduces this effect, likely resulting in a higher pKa (~5.2–5.5).

- Lipophilicity : The methoxy and methylene linkers increase logP values compared to Adamantane-1-carboxylic acid. For example, 2-(Adamantan-1-yl)acetic acid (logP ~3.1) is more lipophilic than Adamantane-1-carboxylic acid (logP ~2.8) .

- Thermal Stability: Adamantane derivatives generally exhibit high melting points (>200°C) due to their rigid structure. This compound likely shares this trait, though the linker may slightly lower its melting point compared to non-linked analogs.

Research Findings and Trends

- Crystallography : Adamantane derivatives are frequently analyzed via X-ray crystallography. For instance, N-(2-Hydroxybenzyl)adamantan-1-aminium chloride was resolved using SHELX software, highlighting the structural precision achievable with these compounds .

- Biological Activity: Derivatives with amino or amide groups (e.g., 2-[4-(Adamantan-1-yl)phenoxy]-N-[2-(dimethylamino)ethyl]acetamide hydrochloride) show enhanced receptor-binding capabilities, suggesting that this compound could be modified for targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.